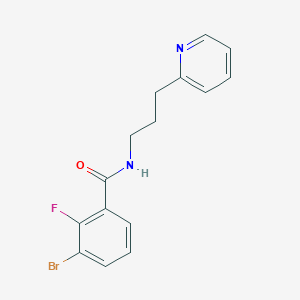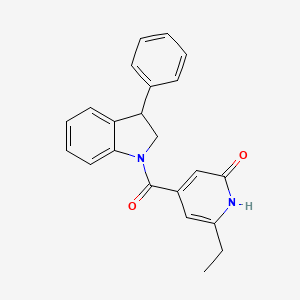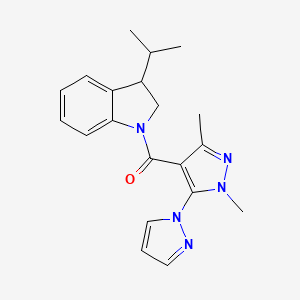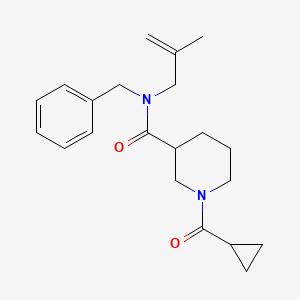![molecular formula C17H23ClN2O3 B6716507 N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6716507.png)
N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxyethyl group, and a piperidinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Methoxyethylation: The chlorophenyl intermediate is then reacted with a methoxyethylating agent under basic conditions to form the methoxyethyl derivative.
Acetamide Formation: The methoxyethyl derivative is then reacted with N-methylacetamide in the presence of a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the piperidinyl ring can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anticonvulsant and analgesic activities.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter pathways .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide: This compound shares a similar acetamide structure but differs in the substituents on the phenyl ring.
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide: Another similar compound with different substituents on the phenyl ring.
Uniqueness
N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and pharmacological properties. Its methoxyethyl and piperidinyl acetamide moieties contribute to its potential as a versatile intermediate in organic synthesis and its pharmacological activity.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19(17(22)11-20-10-4-3-5-16(20)21)15(12-23-2)13-6-8-14(18)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDOGRKRHSWOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C1=CC=C(C=C1)Cl)C(=O)CN2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-3-[(E)-2-(5-cyanopyridin-2-yl)ethenyl]benzoic acid](/img/structure/B6716424.png)


![3-Chloro-4-[4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716448.png)
![4-[(E)-2-(1,5-dimethylpyrazol-4-yl)ethenyl]pyridine-3-carbonitrile](/img/structure/B6716449.png)
![3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile](/img/structure/B6716451.png)
![3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716454.png)

![2-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B6716476.png)
![2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(2-methylpropoxy)phenyl]acetamide](/img/structure/B6716486.png)
![N-[[4-(3-propan-2-yl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B6716496.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B6716499.png)

![N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide](/img/structure/B6716520.png)
